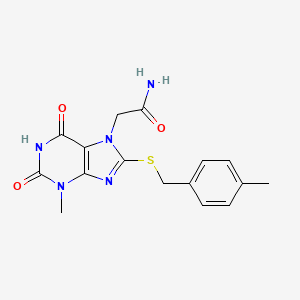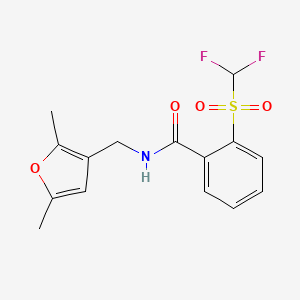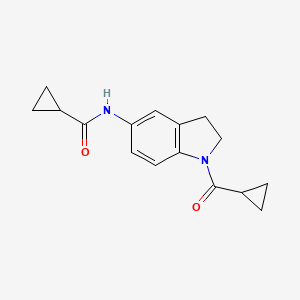
2-(3-methyl-8-((4-methylbenzyl)thio)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each tailored to introduce or modify specific functional groups while protecting others. In the context of the compounds discussed in the provided papers, we see examples of such multi-step syntheses. For instance, the synthesis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-d-glucofuranoside involved six steps starting from a known precursor, with transformations including mild acid hydrolysis, benzylation, strong alkaline hydrolysis, N-acetylation, and isomerization, followed by hydrolysis with mercuric chloride . Similarly, the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives was achieved by O-[(11)C]methylation of their corresponding precursors, yielding high radiochemical purity and specific activity . These examples highlight the complexity and precision required in the synthesis of such molecules.
Molecular Structure Analysis
The molecular structures of the compounds are characterized by the presence of multiple functional groups and aromatic systems. For example, the purine-thioacetamide derivatives mentioned in the third paper contain a purine base linked to a thioacetamide group, which is a common motif in medicinal chemistry due to its potential biological activity . The presence of these functional groups can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall pharmacokinetic properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and carefully chosen to achieve the desired modifications while preserving the integrity of sensitive functional groups. For instance, the mercaptolysis and subsequent esterification and acetylation steps in the synthesis of the glucose derivative mentioned in the first paper are examples of such targeted reactions . These reactions are crucial for the successful synthesis of the final compound with the intended properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The compounds discussed in these papers likely have varied solubilities, stabilities, and reactivities due to their diverse functional groups. For example, the carbon-11-labeled compounds synthesized for PET imaging would need to be stable enough to survive the radiolabeling process and subsequent in vivo evaluation, yet reactive enough to bind to their biological targets . The specific activities and radiochemical purities achieved in the synthesis of these compounds are indicative of their suitability for PET imaging applications.
科学的研究の応用
Synthesis and Anticancer Activity
Research has explored the synthesis of various acetamide derivatives and their potential anticancer activities. One study focused on the synthesis of 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide derivatives, investigating their anticancer activity. These derivatives were synthesized through a reaction involving 2-(3/4-hydroxybenzylidene)-6-substituted-2,3-dihydro-1H-inden-1-ones and 2-chloroacetamides. The newly synthesized compounds underwent structural elucidation using IR, 1H-NMR, mass spectroscopy, and elemental analyses. Their anticancer screening was conducted at the National Cancer Institute (NCI), USA, where compound 3e, a specific acetamide derivative, showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Green Chemistry in Drug Design
Another study employed green chemistry principles to synthesize potential analgesic and antipyretic compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. The research outlined two synthetic routes, emphasizing environmental sustainability through the use of green solvents or solid-phase reactions. These compounds were assessed for their analgesic and antipyretic potential, contributing to the development of environmentally friendly pharmaceuticals (Reddy et al., 2014).
Novel Antitumor Heterocyclic Compounds
Further research involved synthesizing heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exploring their antitumor activities. These derivatives, featuring diverse heterocyclic rings such as thiophene, thiazole, and pyrazole, were evaluated for their antiproliferative activity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. The study highlighted the simplicity and efficiency of the synthetic procedures, offering new avenues for cancer treatment research (Shams et al., 2010).
Coumarin-Based Synthesis and Quantum Studies
Another investigation focused on synthesizing new coumarins and conducting quantum chemical studies to understand their molecular properties. The synthesized coumarins were characterized using FT-IR, NMR, and CHNS analyses, with Density Functional Theory calculations providing insights into their molecular orbitals. This research contributes to the understanding of coumarins' chemical behavior and potential applications in medicinal chemistry (Al-Amiery et al., 2016).
将来の方向性
特性
IUPAC Name |
2-[3-methyl-8-[(4-methylphenyl)methylsulfanyl]-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-9-3-5-10(6-4-9)8-25-16-18-13-12(21(16)7-11(17)22)14(23)19-15(24)20(13)2/h3-6H,7-8H2,1-2H3,(H2,17,22)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDCQELFIQHXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC(=O)N)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-8-((4-methylbenzyl)thio)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B3017905.png)
![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)


![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)
![1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3017923.png)
![4-[4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B3017924.png)